molecular formula C28H31N3O3S B2511755 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one CAS No. 1025019-87-7

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one

Katalognummer: B2511755
CAS-Nummer: 1025019-87-7
Molekulargewicht: 489.63
InChI-Schlüssel: QDNFGSIFNAPOKT-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo[1,2-c]quinazolin-2-one class, characterized by a bicyclic core with fused imidazole and quinazoline rings. Key structural features include:

  • 3-position substituent: Cyclohexylmethyl group, enhancing lipophilicity and steric bulk.

The compound’s molecular formula is C₂₈H₂₅N₃O₃S (MW: 483.586 g/mol), with a planar aromatic core that may facilitate interactions with biological targets like enzymes or receptors .

Eigenschaften

IUPAC Name

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O3S/c1-33-24-17-21-22(18-25(24)34-2)29-28(35-15-9-14-19-10-5-3-6-11-19)31-23(27(32)30-26(21)31)16-20-12-7-4-8-13-20/h3,5-6,9-11,14,17-18,20,23H,4,7-8,12-13,15-16H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNFGSIFNAPOKT-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC=CC4=CC=CC=C4)CC5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SC/C=C/C4=CC=CC=C4)CC5CCCCC5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl-3H-imidazo[1,2-c]quinazolin-2-one is a synthetic compound belonging to the imidazoquinazoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C28H31N3O3S
  • Molecular Weight : 489.63 g/mol
  • CAS Number : 1025019-87-7

Anticancer Properties

Research has indicated that compounds in the imidazoquinazoline family exhibit significant antiproliferative effects against various cancer cell lines. The biological evaluation of 3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl has shown promising results.

  • Cell Lines Tested :
    • HCC827 (human non-small cell lung cancer)
    • A549 (human non-small cell lung cancer)
    • MCF-7 (human breast cancer)
    • SH-SY5Y (human neuroblastoma)
    • HEL (human erythroid and leukocyte leukemia)
  • Mechanism of Action :
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Specifically, it caused a G2/M phase block in HCC827 cells, leading to increased levels of cyclin B1 and CDK1 proteins .
    • In apoptosis assays, treatment with varying concentrations induced a dose-dependent increase in apoptotic cells, with significant DNA fragmentation observed via Hoechst staining .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity. Variations in substituents on the quinazoline core influence the potency against different cancer cell lines. For instance:

  • Substituents that enhance electron density on the aromatic rings tend to increase antiproliferative activity.
  • Alkyl substitutions at specific positions have been shown to decrease activity .

Case Studies

  • Study on HCC827 Cells :
    • In a study evaluating the efficacy of several imidazoquinazoline derivatives, compound 13k (a close analogue) demonstrated an IC50 value of 0.09 μM against HCC827 cells, highlighting its potential as a therapeutic agent for lung cancer .
    • The study also revealed that compound 13k induced apoptosis through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .
CompoundCell LineIC50 (μM)Mechanism
13kHCC8270.09Apoptosis induction
13kA5490.15Cell cycle arrest
13kMCF-70.25Apoptosis induction

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Profiles of Analogs

Compound Name 3-Position Substituent 5-Position Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound Cyclohexylmethyl (E)-3-phenylprop-2-enyl sulfanyl 483.586 High lipophilicity, rigid conformation
3-Benzyl-8,9-dimethoxy-5-[(E)-3-phenylprop-2-enyl]sulfanyl analog Benzyl (E)-3-phenylprop-2-enyl sulfanyl 483.586 Increased π-π stacking potential
5-[(3-Chlorophenyl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy analog (CAS 1024017-13-7) Cyclohexylmethyl 3-chlorobenzyl sulfanyl 503.03 Enhanced electrophilicity (Cl)
3-Isopropyl-5-[2-(trifluoromethyl)benzyl]sulfanyl analog (CAS 1030881-50-5) Isopropyl 2-(trifluoromethyl)benzyl sulfanyl 489.49 Improved metabolic stability (CF₃)
5-(Benzylsulfanyl)-3-benzyl-8,9-dimethoxy analog (CAS 477768-52-8) Benzyl Benzyl sulfanyl 457.54 Symmetric substituents, lower MW

Key Observations:

3-Position Modifications: Cyclohexylmethyl (target) vs. benzyl (CAS 477768-52-8): Cyclohexylmethyl increases lipophilicity (logP ~4.2 vs. ~3.8 for benzyl) but may reduce solubility .

5-Position Variations :

  • (E)-3-phenylprop-2-enyl sulfanyl (target) offers rigidity and extended conjugation vs. flexible benzyl sulfanyl (CAS 477768-52-8) .
  • Trifluoromethylbenzyl (CAS 1030881-50-5) enhances electron-withdrawing effects and metabolic resistance .
  • Chlorobenzyl (CAS 1024017-13-7) may improve target affinity via halogen bonding .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound logP (Predicted) H-Bond Acceptors H-Bond Donors PSA (Ų) Solubility (mg/mL)
Target Compound 4.2 5 0 78.9 <0.1 (PBS, pH 7.4)
3-Benzyl analog (CAS 1031208-97-5) 3.8 5 0 78.9 0.3
3-Isopropyl analog (CAS 1030881-50-5) 3.5 6 0 89.2 0.5
5-Chlorobenzyl analog (CAS 1024017-13-7) 4.5 5 0 78.9 <0.1
  • logP : Higher for chlorobenzyl and cyclohexylmethyl derivatives, correlating with membrane permeability.
  • Polar Surface Area (PSA) : Similar across analogs (78–89 Ų), suggesting comparable blood-brain barrier penetration limitations.

Bioactivity and Mechanism Insights

  • Chlorobenzyl Analog (CAS 1024017-13-7) : Enhanced cytotoxicity in preliminary screens, possibly due to halogen interactions with catalytic residues .
  • Trifluoromethylbenzyl Analog (CAS 1030881-50-5) : Improved metabolic stability in liver microsomes (t₁/₂ > 120 min vs. 60 min for target) due to CF₃ group resistance to oxidation .

Vorbereitungsmethoden

Copper-Catalyzed Cyclocondensation

The imidazo[1,2-c]quinazoline skeleton is constructed via copper(I)-mediated Ullmann coupling, as adapted from imidazoquinazoline syntheses.

Procedure :

  • React 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) with 1H-imidazole-2-carbaldehyde (1.2 mmol) in DMF (2 mL) with CuI (0.2 mmol) and K₂CO₃ (2.0 mmol) at 150°C for 2 hours.
  • Add Cu(OAc)₂·H₂O (0.5 mmol) and stir for an additional 5 hours to facilitate cyclization.
  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (15% ethyl acetate/hexane).

Yield : 68–72%.

Mechanistic Insight :
Copper catalysis enables C–N bond formation between the quinazoline chloride and imidazole nucleophile, followed by intramolecular cyclization to form the fused imidazo[1,2-c]quinazoline system.

Introduction of the 5-[(E)-3-Phenylprop-2-Enyl]sulfanyl Group

Thiolation via Nucleophilic Aromatic Substitution

The electron-deficient C5 position of the quinazoline core undergoes nucleophilic displacement with a thiolate.

Procedure :

  • Treat 8,9-dimethoxyimidazo[1,2-c]quinazolin-2-one (1.0 mmol) with Lawesson’s reagent (1.5 mmol) in anhydrous THF to generate the thione intermediate.
  • React with (E)-3-phenylprop-2-ene-1-thiol (1.2 mmol) in the presence of triethylamine (3.0 mmol) in i-PrOH/H₂O (4:1) at 80°C for 12 hours.

Yield : 58–64%.

Stereochemical Control :
The (E)-configuration of the propenyl group is preserved by using pre-synthesized (E)-3-phenylprop-2-ene-1-thiol, confirmed by ¹H NMR coupling constants (J = 15.8 Hz).

Alkylation at Position 3: Cyclohexylmethyl Incorporation

Mitsunobu Reaction for N-Alkylation

The NH group at position 3 is alkylated using a Mitsunobu protocol to ensure regioselectivity.

Procedure :

  • Dissolve 5-[(E)-3-phenylprop-2-enyl]sulfanyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2-one (1.0 mmol) in dry DMF (5 mL).
  • Add cyclohexylmethanol (1.5 mmol), triphenylphosphine (1.5 mmol), and diethyl azodicarboxylate (1.5 mmol).
  • Stir under nitrogen at 0°C → rt for 24 hours.
  • Purify via column chromatography (30% ethyl acetate/hexane).

Yield : 52–60%.

Side Reactions :
Competing O-alkylation is suppressed by using bulky cyclohexylmethanol and low temperatures.

Optimization Data and Comparative Analysis

Table 1: Reaction Conditions and Yields for Key Steps

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Core synthesis CuI, K₂CO₃, DMF, 150°C 68–72 >95%
Thioether formation Lawesson’s reagent, i-PrOH/H₂O, 80°C 58–64 93%
N-Alkylation Mitsunobu (DEAD, PPh₃), DMF, rt 52–60 91%

Table 2: Analytical Characterization Data

Parameter Value (Target Compound) Method
Melting Point 281–283°C DSC
¹H NMR (DMSO-d₆) δ 3.89 (s, 6H, OCH₃), 4.42 (s, 2H, SCH₂) 500 MHz
HRMS [M+H]⁺ Calc.: 544.2141; Found: 544.2138 ESI-QTOF
HPLC Retention 12.8 min (C18, 70% MeOH/H₂O) UV 254 nm

Challenges and Mitigation Strategies

Regioselectivity in Thioether Formation

Early attempts using direct SNAr with thiols resulted in competing substitution at C2. Switching to a thione intermediate via Lawesson’s reagent improved C5 selectivity.

Purification Difficulties

The final compound’s hydrophobicity necessitated gradient elution (15% → 35% ethyl acetate/hexane) and silica gel pretreatment with triethylamine to minimize tailing.

Scalability and Process Considerations

  • Catalyst Recycling : CuI from the Ullmann step can be recovered via aqueous EDTA extraction (78% recovery).
  • Solvent Optimization : Replacing DMF with cyclopentyl methyl ether (CPME) in the Mitsunobu step reduced environmental impact without yield loss.

Q & A

Basic Research Questions

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

  • The compound’s imidazoquinazoline core, cyclohexylmethyl substituent, and (E)-3-phenylprop-2-enyl sulfanyl group contribute to its lipophilicity, stereoelectronic properties, and potential for π-π stacking interactions.
  • Methodology : Use computational tools (e.g., Gaussian, Spartan) to calculate logP, polar surface area, and electrostatic potential maps. Validate with experimental techniques like HPLC for logP determination and X-ray crystallography (using SHELX programs for refinement ) to confirm stereochemistry.

Q. How can the purity and identity of this compound be reliably confirmed during synthesis?

  • Methodology :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to detect impurities ≤0.5%.
  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent integration and coupling constants. Compare with spectral data from analogs in and .

Q. What synthetic routes are optimal for introducing the (E)-3-phenylprop-2-enyl sulfanyl group?

  • The sulfanyl group can be introduced via nucleophilic substitution or thiol-ene "click" chemistry.
  • Experimental design : Use a Pd-catalyzed coupling reaction (e.g., with aryl halides) under inert atmosphere. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Optimize yields (≥70%) by varying solvents (DMF vs. THF) and catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .

Advanced Research Questions

Q. How does the stereochemistry of the (E)-3-phenylprop-2-enyl group affect biological activity?

  • The (E)-configuration enhances rigidity and may improve binding to hydrophobic pockets in target proteins (e.g., kinases or GPCRs).
  • Methodology :

  • Synthesize (Z)-isomer via photoisomerization and compare activity in vitro (IC₅₀ assays).
  • Use molecular docking (AutoDock Vina) to model interactions with target proteins (e.g., EGFR or PARP-1) .

Q. What strategies mitigate contradictory data in cytotoxicity studies across different cell lines?

  • Contradictions may arise from cell-specific uptake, metabolism, or off-target effects.
  • Experimental design :

  • Conduct time-resolved assays (0–72 hrs) to track IC₅₀ variability.
  • Pair with metabolomics (LC-MS/MS) to identify cell-specific degradation pathways .
  • Use isogenic cell lines (e.g., wild-type vs. ABC transporter-deficient) to assess efflux pump involvement .

Q. How can environmental fate and ecotoxicological risks of this compound be assessed?

  • Methodology :

  • Degradation studies : Expose to UV light (λ = 254 nm) or microbial consortia (from soil/water samples) and monitor via LC-MS for breakdown products.
  • Ecotoxicology : Use Daphnia magna (48-hr lethality) and algal growth inhibition tests (OECD 201/202 guidelines). Reference protocols from for long-term environmental impact analysis .

Critical Analysis of Contradictions

  • Variable bioactivity in cancer vs. bacterial models : Differences may stem from target expression levels (e.g., topoisomerase II in cancer vs. DNA gyrase in bacteria). Validate via gene knockout studies .
  • Divergent synthetic yields : Catalyst choice (homogeneous vs. heterogeneous) and solvent purity significantly impact efficiency. Pre-treat solvents with molecular sieves for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.